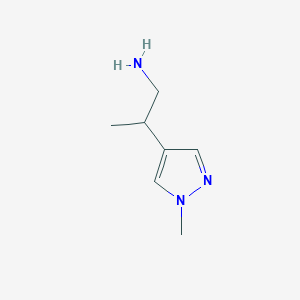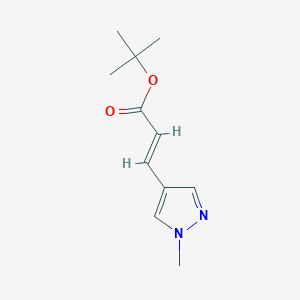![molecular formula C16H22Cl2N4O B13634507 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride is a complex organic compound featuring a benzodiazole core linked to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dehydrating agents, catalysts, and solvents such as acetonitrile and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors
Mecanismo De Acción
The mechanism of action of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones
- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) .
Uniqueness
What sets 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride apart is its unique combination of benzodiazole and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H22Cl2N4O |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H20N4O.2ClH/c1-11-13(12(2)21-19-11)8-10-20-15-6-4-3-5-14(15)18-16(20)7-9-17;;/h3-6H,7-10,17H2,1-2H3;2*1H |
Clave InChI |
HLYOQXYXKKQENB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CCN2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)




![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)





![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)


